2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
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Overview
Description
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinazoline core, which is known for its biological activity, and a furan moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.
Incorporation of the Furan Moiety: The furan moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the furan moiety, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, altered furan moieties.
Substitution: Halogenated derivatives, substituted quinazoline or furan compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazoline core is known for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Chemistry: The compound’s unique structure makes it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain kinases, while the furan moiety may enhance binding affinity or selectivity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Uniqueness
Compared to similar compounds, 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide stands out due to the presence of the furan moiety, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVURGLLPGMYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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